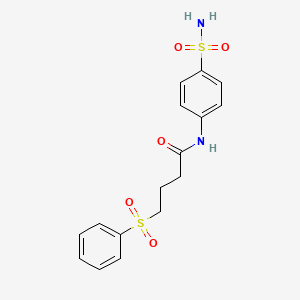

4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide

説明

4-(Benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide is a sulfonamide derivative characterized by a butanamide backbone substituted with a benzenesulfonyl group at the 4-position and a sulfamoylphenyl group at the N-terminus. This structure confers dual sulfonamide functionality, which is often associated with biological activity, particularly in antimicrobial and enzyme inhibition applications .

特性

IUPAC Name |

4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c17-25(22,23)15-10-8-13(9-11-15)18-16(19)7-4-12-24(20,21)14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,18,19)(H2,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGRDFQZACEDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-sulfamoylbenzoic acid with butanoyl chloride in the presence of a base such as pyridine to form the intermediate 4-(butanoyl)-N-(4-sulfamoylphenyl)benzoic acid. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

化学反応の分析

Types of Reactions

4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide undergoes various types of chemical reactions, including:

Oxidation: The sulfonyl and sulfamoyl groups can be oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

科学的研究の応用

4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfamoyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. This compound may also interfere with signaling pathways by binding to receptors or other proteins, modulating their function.

類似化合物との比較

生物活性

4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butanamide backbone with a benzenesulfonyl group and a sulfamoyl phenyl moiety. Its molecular formula is C15H16N2O3S2, indicating the presence of nitrogen and sulfur, which are critical for its biological activities.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In particular, compounds similar to 4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide have shown effectiveness against various bacterial strains. For example, studies have demonstrated that modifications in the sulfonamide structure can enhance their inhibitory effects on bacterial growth by targeting specific enzymes involved in bacterial metabolism .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro and in vivo studies. Notably, sulfonamides have been shown to inhibit tumor growth by interfering with cellular proliferation pathways. For instance, a study highlighted that certain sulfonamide derivatives effectively reduced the expression of inflammatory cytokines such as IL-1β and IL-6, which are often elevated in cancerous conditions .

The biological activity of 4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways. The compound is believed to interact with carbonic anhydrase isoforms, which play crucial roles in maintaining acid-base balance and facilitating physiological processes .

Case Studies

Research Findings

- Antimicrobial Efficacy : A series of benzenesulfonamides were synthesized and tested for their ability to inhibit bacterial growth. Results indicated that modifications to the sulfonamide structure enhanced their antimicrobial properties significantly .

- Anticancer Potential : Research involving the evaluation of inflammatory cytokine suppression revealed that specific derivatives could significantly lower mRNA levels of IL-1β and IL-6, indicating a potential mechanism for their anticancer effects .

- Mechanistic Insights : The interaction with carbonic anhydrase isoforms has been characterized, revealing that these compounds may serve as effective inhibitors for conditions such as glaucoma and edema due to their ability to modulate enzyme activity .

Q & A

Q. What synthetic routes are recommended for 4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide, and how can purity be validated?

A multi-step synthesis is typically employed:

- Step 1 : Formation of the sulfamoylphenyl moiety via sulfonation of aniline derivatives, followed by amidation .

- Step 2 : Coupling of the benzenesulfonyl group to the butanamide backbone using coupling agents like EDC/HOBt .

- Step 3 : Purification via column chromatography or recrystallization.

Validation : Purity (>95%) should be confirmed via HPLC and ¹H/¹³C NMR. Mass spectrometry (HRMS) ensures correct molecular ion peaks .

Q. Which biological targets are hypothesized for this compound, and what assays are used to validate activity?

The compound’s sulfamoyl and benzenesulfonyl groups suggest potential carbonic anhydrase (CA) inhibition or serine protease modulation . Assays :

- Enzyme inhibition : Measure IC₅₀ using stopped-flow CO₂ hydration assay for CA isoforms .

- Cellular activity : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can structural contradictions in enzyme inhibition data (e.g., conflicting IC₅₀ values) be resolved?

Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoform specificity. Methodology :

Q. What strategies optimize the compound’s selectivity for specific carbonic anhydrase isoforms?

Structure-activity relationship (SAR) studies are critical:

Q. How can crystallographic data inform the design of derivatives with improved metabolic stability?

- Analyze X-ray structures to identify hydrogen-bonding networks and hydrophobic pockets .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to reduce oxidative metabolism .

- Test stability in liver microsomes and correlate with LogP values (HPLC-derived) .

Methodological Challenges

Q. What analytical techniques are recommended for characterizing degradation products under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze via LC-MS .

- Stability-indicating assays : Use UPLC-PDA to monitor degradation kinetics at 37°C in simulated body fluid .

Q. How can off-target effects be systematically evaluated in kinase or GPCR pathways?

- Perform high-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) .

- Use β-arrestin recruitment assays (e.g., BRET) for GPCR off-target profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。